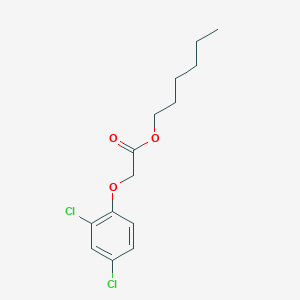
Penflutizide
Overview
Description
Penflutizide is a thiazide diuretic drug known for its ability to inhibit the sodium-chloride symporter. It is primarily used to treat hypertension and edema by promoting the excretion of sodium and water from the body. The compound has a molecular formula of C13H18F3N3O4S2 and a molecular weight of 401.43 g/mol .
Preparation Methods
Penflutizide can be synthesized through various synthetic routes. One common method involves the reaction of 3-pentyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide with appropriate reagents under controlled conditions . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Penflutizide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced using suitable reducing agents, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Penflutizide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of thiazide diuretics and their chemical properties.
Biology: this compound is studied for its effects on cellular processes and its potential as a tool for investigating ion transport mechanisms.
Medicine: The compound is used in research on hypertension and related cardiovascular conditions.
Industry: This compound is used in the development of new diuretic drugs and in the study of drug interactions and pharmacokinetics
Mechanism of Action
Penflutizide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition reduces sodium reabsorption, leading to increased excretion of sodium and water, which helps to lower blood pressure and reduce edema. The molecular targets involved in this mechanism include the sodium-chloride symporter and various ion channels and transporters .
Comparison with Similar Compounds
Penflutizide is similar to other thiazide diuretics, such as hydrochlorothiazide and chlorothiazide. it is unique in its high potency and specific chemical structure, which includes a trifluoromethyl group. This structural feature contributes to its distinct pharmacological properties and makes it a valuable compound for research and therapeutic applications .
Similar compounds include:
- Hydrochlorothiazide
- Chlorothiazide
- Bendroflumethiazide
- Methyclothiazide
These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic profiles.
Properties
IUPAC Name |
1,1-dioxo-3-pentyl-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O4S2/c1-2-3-4-5-12-18-9-6-8(13(14,15)16)10(24(17,20)21)7-11(9)25(22,23)19-12/h6-7,12,18-19H,2-5H2,1H3,(H2,17,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHXXQAIVSMYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048815 | |
| Record name | Penflutizide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1766-91-2 | |
| Record name | Penflutizide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1766-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penflutizide [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001766912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penflutizide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Penflutizide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENFLUTIZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91NGD0O6FZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes penflutizide stand out amongst other thiazide diuretics in terms of phototoxicity?
A: this compound demonstrates a higher potency for photooxidizing lipids compared to other thiazide diuretics like hydrochlorothiazide, methiclothiazide, benzylhydrochlorothiazide, and trichlormethiazide []. This enhanced phototoxicity is evident in its ability to induce lipid peroxidation in the presence of ultraviolet A (UVA) irradiation, a process involving the formation of singlet oxygen [].
Q2: How does this compound-induced photooxidation affect biological membranes?
A: Research indicates that this compound, when exposed to UVA radiation, can cause damage to red blood cell (RBC) membranes []. This damage is linked to the photooxidation of lipids present in the RBC membrane, ultimately leading to cell lysis []. This finding suggests that membrane lipids could be a key target for thiazide phototoxicity.
Q3: Can the enantiomers of this compound be separated, and if so, what method is used?
A: Yes, the enantiomers of this compound, a racemic drug, can be successfully separated using liquid chromatography []. This method employs chiral polyacrylamides as stationary phases to achieve enantiomeric resolution, the effectiveness of which depends on the specific substituents on the drug molecule's heterocyclic ring [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)
![2-fluoro-7-methylbenzo[a]anthracene](/img/structure/B167556.png)







![Pyrrolidine, 1-[2-[4-(3,4-dihydro-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-, hydrochloride (1:1)](/img/structure/B167575.png)
